3-(1-(3-(吡啶-2-氧基)苯甲酰)吡咯烷-3-基)噁唑啉-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a benzoyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione group .
Molecular Structure Analysis
The structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, which is one of the most significant features of this type of compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring might influence its solubility, stability, and reactivity .科学研究应用
催化应用
人们已经探索了恶唑烷衍生物的催化特性。Bikas 等人 (2018) 的一项研究讨论了一种新的 1,3-恶唑烷基配体的合成及其铜(II)配合物,它们在苯甲醇氧化成苯甲醛中显示出有希望的催化活性,突出了它们作为有机合成中催化剂的潜力(Bikas, Emami, Noshiranzadeh, Kozakiewicz, 2018)。
杂环合成
Rahmati 和 Khalesi (2012) 描述了在水中无催化剂合成稠合的吡啶并[2,3-d]嘧啶和吡唑并[3,4-b]吡啶,展示了恶唑烷衍生物在促进复杂杂环化合物合成中的多功能性(Rahmati, Khalesi, 2012)。
生物活性
已评估具有恶唑烷基序的化合物的生物活性。唐等人 (2011) 发现具有与所讨论化合物结构相似性的 6-苯甲酰基-3-羟基嘧啶-2,4-二酮,可用作 HIV 逆转录酶和整合酶的双重抑制剂,表明它们作为抗病毒剂的潜力(Tang, Maddali, Dreis, Sham, Vince, Pommier, Wang, 2011)。
合成和结构分析
Yang 等人 (2015) 报告了通过手性 N,O-配体/Cu(I) 系统催化的不对称 1,3-偶极环加成合成新型螺环吡咯烷-噻(氧)唑烷二酮。这项研究突出了恶唑烷衍生物在构建具有潜在药理应用的复杂分子结构中的合成效用(Yang, Tang, He, Li, Yu, Deng, 2015)。
作用机制
Target of Action
The compound “3-(1-(3-(Pyridin-2-yloxy)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
属性
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17-12-26-19(25)22(17)14-7-9-21(11-14)18(24)13-4-3-5-15(10-13)27-16-6-1-2-8-20-16/h1-6,8,10,14H,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDHHKNUQXEULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。